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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)pyridine

CAS No.: 18085-62-6

Cat. No.: B8463456

Get Quote

Title: 3-(3-Fluorophenoxy)pyridine: Comprehensive Physicochemical Profiling, Synthetic

Methodologies, and Drug Discovery Applications

Executive Summary
The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemical

development, providing an optimal balance of conformational flexibility and steric bulk.

Specifically, 3-(3-fluorophenoxy)pyridine (3-FPP) represents a highly versatile building block.

The integration of a pyridine ring with a meta-fluorinated phenoxy group imparts unique

electronic properties, modulating both the basicity of the nitrogen and the metabolic stability of

the aryl system. This technical whitepaper provides an in-depth analysis of the basic properties,

structural dynamics, and validated synthetic protocols for 3-FPP and its critical N-oxide

derivative.

Physicochemical Profiling & Structural Dynamics
To effectively deploy 3-FPP in hit-to-lead optimization, understanding its baseline

physicochemical properties is paramount. The table below summarizes the core parameters

governing its pharmacokinetics and reactivity.
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Table 1: Physicochemical Properties of 3-(3-Fluorophenoxy)pyridine

Parameter Value / Descriptor
Pharmacological
Relevance

Molecular Formula C11H8FNO

Defines the atomic

composition and mass

boundary.

Molecular Weight 189.19 g/mol
Highly ligand-efficient; well

within Lipinski's Rule of 5.

Hydrogen Bond Donors 0

Enhances membrane

permeability (e.g., BBB

penetration).

Hydrogen Bond Acceptors 2 (N, O)
Facilitates target engagement

(e.g., kinase hinge binding).

Rotatable Bonds 2

Allows the diaryl ether to adopt

multiple bioactive

conformations.

Topological Polar Surface Area ~22.1 Å²
Optimal for central nervous

system (CNS) exposure.

LogP (Predicted) ~2.8
Balances aqueous solubility

with lipophilicity.

Causality of Structural Features:

The Fluorine Effect: The substitution of fluorine at the meta position of the phenoxy ring

serves a dual purpose. First, it acts as a metabolic shield, sterically and electronically

deactivating the ring toward Cytochrome P450 (CYP)-mediated aromatic hydroxylation.

Second, its strong inductive electron-withdrawing effect (-I) reduces the electron density on

the ether oxygen, which subtly alters the C-O-C bond angle and lowers the rotational energy

barrier of the diaryl ether linkage.

The Pyridine Nitrogen: Positioned at the 3-position relative to the ether linkage, the nitrogen

atom retains its lone pair for hydrogen bonding or coordination with transition metals. The
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meta-phenoxy substitution minimizes steric hindrance around the nitrogen, making it highly

accessible for N-oxidation or alkylation.

Core Synthetic Methodologies
The utility of 3-FPP relies heavily on robust, scalable synthetic routes. Below are the validated

protocols for synthesizing the parent scaffold and its N-oxide derivative, emphasizing the

mechanistic rationale behind each experimental choice.

Protocol A: Synthesis of the Parent Scaffold via
Ullmann-Type Coupling
The construction of the diaryl ether linkage is typically achieved via a copper-catalyzed Ullmann

coupling between 3-hydroxypyridine and 1-bromo-3-fluorobenzene.

Reagents & Materials:

3-Hydroxypyridine (1.0 equiv)

1-Bromo-3-fluorobenzene (1.2 equiv)

Copper(I) Iodide (CuI) (0.1 equiv)

Picolinic acid or N,N-dimethylglycine (Ligand, 0.2 equiv)

Cesium Carbonate (Cs2CO3) (2.0 equiv)

Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an inert argon

atmosphere, combine CuI and the ligand in anhydrous DMF. Stir at room temperature for 15

minutes.

Causality: The bidentate ligand coordinates with Cu(I), increasing its solubility in DMF and

preventing its disproportionation into inactive Cu(0) and Cu(II). This stabilized complex is

the active species for the oxidative addition step.
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Deprotonation: Add 3-hydroxypyridine and Cs2CO3 to the mixture.

Causality: Cs2CO3 is a mild but bulky base. It efficiently deprotonates the phenol to form

the phenoxide nucleophile without triggering unwanted side reactions. The large cesium

cation enhances the nucleophilicity of the phenoxide anion via a loose ion-pair effect.

Coupling Reaction: Introduce 1-bromo-3-fluorobenzene. Heat the reaction mixture to 110°C

for 18 hours.

Causality: Elevated temperatures are required to overcome the activation energy barrier of

the oxidative addition of the aryl bromide to the Cu(I) center.

Workup & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of

Celite to remove copper salts. Wash the organic layer with water and brine, dry over

Na2SO4, and purify via silica gel chromatography to yield 3-(3-fluorophenoxy)pyridine.

Protocol B: Synthesis of 3-(3-Fluorophenoxy)pyridine 1-
oxide
The N-oxide derivative (CAS: 76827-22-0)[1] is a critical intermediate for functionalizing the

pyridine ring (e.g., at the C2 or C6 positions). The following protocol utilizes peracetic acid as

the oxidant, as established by[2].

Reagents & Materials:

3-(3-Fluorophenoxy)pyridine (32 g)[2]

Glacial Acetic Acid (50 mL)[2]

40% Peracetic Acid in acetic acid (35 g)[2]

Dichloromethane (DCM) (250 mL)[2]

10% Sodium Hydroxide (NaOH) solution[2]

Step-by-Step Methodology:
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Reaction Setup: Dissolve 32 g of 3-(3-fluorophenoxy)pyridine in 50 mL of glacial acetic

acid[2].

Causality: Glacial acetic acid serves as an excellent polar protic solvent that solubilizes

the starting material while stabilizing the transition state during oxygen transfer.

Oxidation: Slowly add 35 g of 40% peracetic acid. Reflux the mixture for 16 hours[2].

Causality: Peracetic acid acts as the electrophilic oxygen source. The lone pair on the

pyridine nitrogen attacks the peroxy oxygen, cleaving the weak O-O bond. Refluxing

ensures complete conversion, as the electron-withdrawing meta-phenoxy group slightly

reduces the nucleophilicity of the pyridine nitrogen compared to an unsubstituted pyridine.

Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the

acetic acid[2].

Extraction & Neutralization: Dissolve the resulting oil in 250 mL of DCM. Wash the organic

solution with an excess of 10% NaOH solution[2].

Causality: The NaOH wash is a self-validating purification step. It neutralizes residual

acetic acid and unreacted peracetic acid, converting them into water-soluble sodium

acetate salts. This shifts the partition coefficient of the highly polar N-oxide product entirely

into the organic (DCM) phase, preventing product loss in the aqueous layer.

Isolation: Dry the DCM solution over anhydrous sodium sulfate, filter, and concentrate to

dryness to yield 3-(3-fluorophenoxy)pyridine 1-oxide (melting point: 63°-66° C)[2].
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Synthetic workflow and activation of 3-(3-fluorophenoxy)pyridine via N-oxidation.
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Downstream Applications in Drug Discovery
The 3-FPP scaffold is frequently utilized in the development of targeted therapeutics,

particularly kinase inhibitors and allosteric modulators. The strategic placement of the

heteroatoms and halogens dictates the molecule's trajectory through the hit-to-lead pipeline.

Scaffold Hopping & Bioisosterism: 3-FPP is often employed as a bioisostere for diphenyl

ethers or anilino-pyrimidines. The pyridine nitrogen provides a critical hydrogen bond

acceptor that can interact with the hinge region of kinases (e.g., p38 MAP kinase or B-Raf),

while the fluorophenoxy moiety occupies hydrophobic pockets (e.g., the DFG-out allosteric

site).

Late-Stage Functionalization: The N-oxide derivative synthesized in Protocol B is a gateway

to late-stage functionalization. Through the Reissert-Henze reaction or Boekelheide

rearrangement, the C2 or C6 positions of the pyridine ring can be selectively functionalized

with cyano, halogen, or hydroxyl groups, allowing medicinal chemists to rapidly generate

Structure-Activity Relationship (SAR) libraries.
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(e.g., Kinase Inhibition)
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3-(3-Fluorophenoxy)pyridine
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 Structural Advantage
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Hit-to-lead optimization workflow leveraging the structural properties of 3-FPP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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